Compound Description: SB-674042 is a selective antagonist of the orexin-1 receptor (OX1R). [ [] ] It has been used in studies investigating the role of OX1R in various physiological processes, including sleep-wake regulation and the modulation of dopamine release in the prefrontal cortex. [ [] ]
Compound Description: EMPA is a selective antagonist of OX2R. [ [] ] It has been used in studies investigating the role of OX2R in the modulation of dopamine neuron firing in the ventral tegmental area (VTA). [ [] ]
Compound Description: SB-334867 is an antagonist of OX1R. [ [] ] It has been used as a standard OX1R antagonist in comparative studies evaluating the brain penetration and receptor occupancy of other OX1R antagonists, including compound 56. [ [] ]
Relevance: SB-334867 is structurally related to N-(6,8-difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea (SB-408124) because both compounds are antagonists of OX1R. [ [] ]
Compound Description: Compound 56 is a selective, high-affinity, and brain-penetrant antagonist of OX1R. [ [] ] Studies have demonstrated its efficacy in promoting rapid eye movement (REM) sleep in orexin-2 receptor knockout mice and attenuating stress-induced hyperarousal and panic-like behaviors in rats. [ [] ]
Relevance: Compound 56 is structurally related to N-(6,8-difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea (SB-408124) because both compounds are antagonists of OX1R. [ [] ]
Compound Description: Almorexant is a dual antagonist of both OX1R and OX2R. [ [], [] ] It has demonstrated sleep-promoting effects in animals and humans without disrupting sleep architecture. [ [] ] Studies suggest that almorexant exhibits a long-lasting, pseudo-irreversible mode of antagonism at OX2R due to its slow dissociation rate. [ [] ]
Compound Description: JNJ-10397049 is a selective antagonist of OX2R. [ [] ] Studies have shown that JNJ-10397049 can promote sleep in rats, decrease histamine concentrations in the lateral hypothalamus, and increase dopamine release in the prefrontal cortex. [ [] ]
Compound Description: Compound 1 is a potent inhibitor of bacterial DNA gyrase, but it was also found to interact with mammalian topoisomerase II (topo II). [ [] ] It exhibited modest in vitro cytotoxicity and in vivo activity against P388 leukemia cells. [ [] ]
Relevance: Compound 1 shares significant structural similarities with N-(6,8-difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea (SB-408124). Both compounds contain a 6,8-difluoro-4-quinolinyl core. [ [] ] Compound 1 served as a starting point for structure-activity relationship studies focused on developing more potent topo II inhibitors. [ [] ]
CP-115,953
Compound Description: CP-115,953 is an analog of compound 1, where the 7-(2,6-dimethyl-4-pyridinyl) substituent has been replaced with a 7-(4-hydroxyphenyl) group. [ [] ] It exhibited a 6-fold increase in potency as a topoisomerase II inhibitor compared to compound 1. [ [] ]
Relevance: CP-115,953 is structurally related to N-(6,8-difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea (SB-408124) because it is a derivative of compound 1, which shares the 6,8-difluoro-4-quinolinyl core with SB-408124. [ [] ] This highlights the importance of the quinoline scaffold in mediating biological activity.
Classification
Type: Non-peptide antagonist
Target: Orexin receptor subtype OX1
Selectivity: 70x for OX1 over OX2
CAS Number: 288150-92-5
Molecular Formula: C₁₉H₁₈F₂N₄O
Molar Mass: 356.377 g·mol⁻¹
Synthesis Analysis
The synthesis of SB-408124 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis typically starts with the preparation of a quinoline derivative, which is then subjected to a series of reactions to introduce the necessary functional groups.
Key Steps in Synthesis
Formation of Quinoline Core: The initial step involves the synthesis of a substituted quinoline, which serves as the backbone for SB-408124.
Introduction of Fluorine Atoms: This step typically employs electrophilic fluorination techniques to incorporate fluorine atoms at specific positions on the quinoline ring.
Urea Formation: The final step involves the reaction of the quinoline derivative with a dimethylaminophenyl isocyanate to form the urea linkage that is characteristic of SB-408124.
Technical Parameters
Reagents Used: Specific fluorinating agents and isocyanates are crucial for achieving the desired substitutions.
Reaction Conditions: Temperature and solvent choice can significantly affect yield and purity; typically, reactions are carried out under controlled conditions to optimize results.
Molecular Structure Analysis
The molecular structure of SB-408124 can be characterized by its unique arrangement of atoms that contribute to its biological activity.
Structural Features
Core Structure: The compound features a quinoline ring system that provides a planar structure conducive to receptor binding.
Functional Groups: The presence of two fluorine atoms enhances lipophilicity and may influence binding affinity.
Urea Linkage: This functional group is critical for interaction with the orexin receptors.
Data and Analyses
The three-dimensional conformation of SB-408124 can be modeled using computational chemistry techniques, allowing researchers to predict its binding interactions with the OX1 receptor based on structural data.
Chemical Reactions Analysis
SB-408124 participates in various chemical reactions primarily as an antagonist at the orexin receptors. Its mechanism involves blocking orexin signaling pathways, which are implicated in several physiological processes.
Relevant Reactions
Binding Affinity Studies: SB-408124's interaction with OX1 and OX2 receptors can be quantitatively assessed using radiolabeled orexin ligands in competitive binding assays.
Functional Assays: These assays evaluate how effectively SB-408124 inhibits orexin-induced cellular responses, such as calcium mobilization or cAMP production.
Technical Details
Ki Values: The inhibition constants (Ki) for SB-408124 have been reported as 21.7 nM for OX1 and 1405 nM for OX2 receptors, indicating its selectivity.
Mechanism of Action
SB-408124 functions by selectively antagonizing the orexin OX1 receptor, thereby inhibiting downstream signaling pathways associated with wakefulness and appetite regulation.
Mechanistic Insights
Receptor Binding: Upon administration, SB-408124 competes with endogenous orexins for binding to the OX1 receptor.
Signal Transduction Inhibition: By blocking this interaction, it prevents the activation of G-protein coupled pathways that would normally lead to increased arousal and food intake.
Data and Analyses
Research indicates that this antagonism can lead to significant changes in behavior related to sleep patterns and metabolic processes, making it a valuable compound for studying these systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of SB-408124 are critical for understanding its behavior in biological systems.
Relevant Data
The compound's melting point, boiling point, and other thermodynamic properties are essential for determining appropriate storage conditions and compatibility with other substances during experiments.
Applications
SB-408124 has several significant applications in scientific research:
Neuroscience Research: It is extensively used to study the role of orexins in sleep-wake cycles and their implications in disorders such as narcolepsy.
Metabolic Studies: Researchers investigate how orexin signaling affects energy balance and appetite regulation.
Pharmacological Development: As a selective antagonist, it serves as a prototype for developing new therapeutic agents targeting orexin receptors for various disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SB408124 Hcl is a non-peptide antagonist for OX1 receptor with Ki of 57 nM and 27 nM in both whole cell and membrane, respectively; exhibits 50-fold selectivity over OX2 receptor.IC50 Value: 57 nM(Ki)Target: OX1 Receptorin vitro: SB-408124 binds hypocretin type 1 receptor (HcrtR1) with pKi values of 7.57. Calcium mobilization studies shows that SB-408124 is a functional antagonist of the OX1 receptor with a affinity of approximately 50-fold selectivity over the OX2 receptor. A recent study indicates that pretreatment of primary cultures of rat astrocytes with SB-401824 before Orexin A administration significantly reduced the stimulatory action of Orexin A on both basal and forskolin-acivated cAMP production.in vivo: SB-408124 (30 μg/10 μL, administered intracerebroventricularly) decreases Orexin-A induced water intake in Wistar rats. Intracerebroventricularly administered Orexin-A (30 μg/10 μL) blocks the vasopressin (VP) level increase induced by either histamine or 2.5% NaCl administration, and this blocking effect is moderated by pretreatment with SB-408124. Intracerebroventricular pretreatment with SB-408124 (50 mM, 5 μL/h) prevents Bicuculline (BIC)-induced increases in endogenous glucose production (EGP).
Rottlerin is a chromenol that is 2,2-dimethyl-2H-chromene substituted by hydroxy groups at positions 5 and 7, a 3-acetyl-2,4,6-trihydroxy-5-methylbenzyl group at position 6 and a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at position 8. A potassium channel opener, it is isolated from Mallotus philippensis. It has a role as an antineoplastic agent, an apoptosis inducer, a metabolite, a K-ATP channel agonist, an antihypertensive agent and an anti-allergic agent. It is an enone, a chromenol, a benzenetriol, a methyl ketone and an aromatic ketone. Rottlerin is a natural product found in Mallotus philippensis with data available.
Rovafovir etalafenamide is under investigation in clinical trial NCT03472326 (Efficacy of GS-9131 Functional Monotherapy in HIV-1-Infected Adults Failing a Nucleos(t)Ide Reverse Transcriptase Inhibitor-Containing Regimen).
Rovatirelin is under investigation in clinical trial NCT01384435 (A Phase II Double Blind Comparative Study of KPS-0373 in Patients With Spinocerebellar Degeneration (SCD)).
Roxadustat is an N-acylglycine resulting from the formal condensation of the amino group of glycine with the carboxy group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. It is an inhibitor of hypoxia inducible factor prolyl hydroxylase (HIF-PH). It has a role as an EC 1.14.11.2 (procollagen-proline dioxygenase) inhibitor and an EC 1.14.11.29 (hypoxia-inducible factor-proline dioxygenase) inhibitor. It is a member of isoquinolines, an aromatic ether and a N-acylglycine. Roxadustat is a first-in-class hypoxia-inducible factor prolyl hydroxylase inhibitor used to treat anemia associated with chronic kidney disease. It works by reducing the breakdown of the hypoxia-inducible factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels. Roxadustat was first approved by the European Commission in August 2021. Roxadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), with potential anti-anemic activity. Upon administration, roxadustat binds to and inhibits HIF-PHI, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism.